2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione
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Overview
Description
2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione is an organic compound characterized by a cyclopentene ring attached to a 1,3-diphenylpropane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione typically involves the reaction of cyclopent-2-en-1-one with 1,3-diphenylpropane-1,3-dione under specific conditions. One common method includes the use of thionyl chloride and anhydrous ethanol to facilitate the reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as reactant concentrations and reaction times, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and enzyme activities.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical processes. Detailed studies on its binding affinity and interaction with target molecules are essential for understanding its effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A structurally related compound with a cyclopentenone ring.
2-Cyclopropen-1-one, 2,3-diphenyl-: Another similar compound with a cyclopropenone ring and diphenyl groups.
Uniqueness
2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione is unique due to its specific combination of a cyclopentene ring and a 1,3-diphenylpropane-1,3-dione moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H18O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C20H18O2/c21-19(16-11-3-1-4-12-16)18(15-9-7-8-10-15)20(22)17-13-5-2-6-14-17/h1-7,9,11-15,18H,8,10H2 |
InChI Key |
TTYVVWQIUSPZNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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